MAO-A Inhibition: 240 nM Ki vs. 23,000 nM Ki at D2 Receptor Defines Selectivity Window
5-Bromo-2-chlorobenzo[d]oxazole exhibits a Ki of 240 nM for rat monoamine oxidase A (MAO-A) as measured by displacement of [³H]-Ro 41-1049 in rat cerebral cortex membranes [1]. In contrast, the same compound shows negligible affinity for the human dopamine D2 receptor, with a Ki of 23,000 nM (23 µM) under similar binding conditions [1]. This nearly 100-fold difference in binding affinity provides a quantifiable selectivity window for MAO-A over D2 receptor engagement. In comparison, a structurally related benzoxazole derivative (CHEMBL123609) exhibits an IC₅₀ of 1,000 nM for human MAO-A, indicating that the specific 5-bromo-2-chloro substitution pattern in 5-bromo-2-chlorobenzo[d]oxazole confers approximately 4-fold greater potency for MAO-A inhibition [2].
| Evidence Dimension | MAO-A Inhibitory Potency |
|---|---|
| Target Compound Data | Ki = 240 nM |
| Comparator Or Baseline | Comparator benzoxazole derivative (CHEMBL123609): IC₅₀ = 1,000 nM |
| Quantified Difference | Approximately 4.2-fold more potent (240 nM vs. 1,000 nM) |
| Conditions | Rat cerebral cortex MAO-A binding assay using [³H]-Ro 41-1049; human MAO-A inhibition assay. |
Why This Matters
The 240 nM Ki against MAO-A, coupled with a 100-fold selectivity over D2, positions 5-bromo-2-chlorobenzo[d]oxazole as a superior starting point for developing selective MAO-A inhibitors compared to related benzoxazole derivatives.
- [1] BindingDB. BDBM50386543 (CHEMBL2048230). Ki: 240 nM for rat MAO-A; Ki: 23,000 nM for human D2 receptor. View Source
- [2] BindingDB. BDBM50421645 (CHEMBL123609). IC₅₀: 1,000 nM for human MAO-A. View Source
